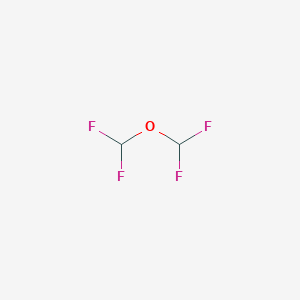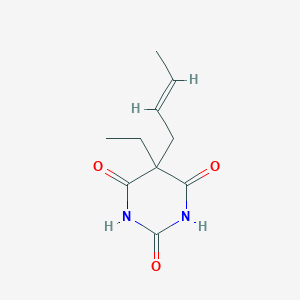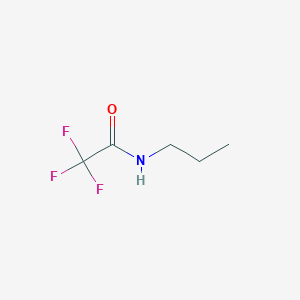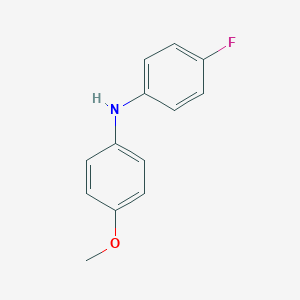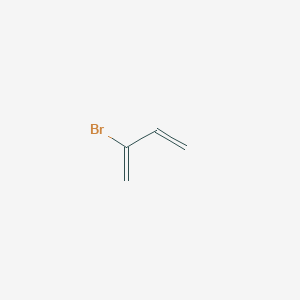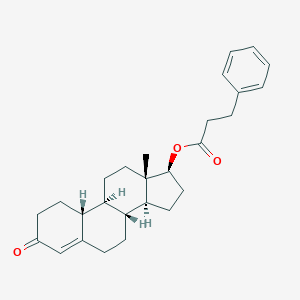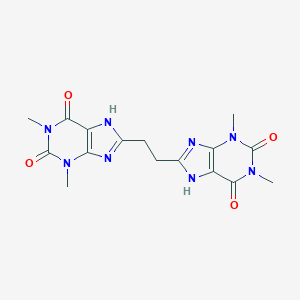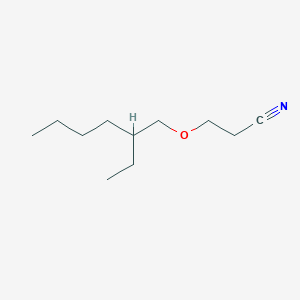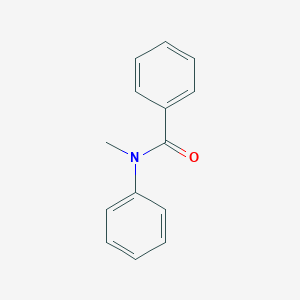
11-Déoxyprostaglandine F1alpha
Vue d'ensemble
Description
11-Deoxyprostaglandin F1alpha (11-deoxy PGF1α) is a synthetic analog of PGF1α . In whole animal studies, a dose of 32 mg/kg inhibited gastric acid secretion by 35% . It is also known to cause rat uterine contractions at a dose 0.3 times that of PGF1α . It also exhibits vasopressor and bronchoconstrictor activities at about half the potency of PGF2α in guinea pigs .
Molecular Structure Analysis
The molecular formula of 11-Deoxyprostaglandin F1alpha is C20H36O4 . The structure of prostaglandins, including 11-Deoxyprostaglandin F1alpha, is unique and intricate, which underlies their diverse physiological functions .Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Deoxyprostaglandin F1alpha include a density of 1.1±0.1 g/cm3, a boiling point of 507.2±40.0 °C at 760 mmHg, and a flash point of 274.6±23.8 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 13 freely rotating bonds .Applications De Recherche Scientifique
Rôle dans la synthèse des prostaglandines
“11-Déoxyprostaglandine F1alpha” joue un rôle crucial dans la synthèse des prostaglandines . Les prostaglandines sont des composés lipidiques de type hormonal souvent présents chez les animaux et les humains, et affichant une multitude de fonctions biologiques . Le développement d’une synthèse efficace et stéréosélective des prostaglandines est d’une importance capitale, en raison de leurs précieuses applications médicinales et de leurs structures chimiques uniques .
Inhibition de la sécrétion d’acide gastrique
L’une des applications connues de “this compound” est sa capacité à inhiber la sécrétion d’acide gastrique . Cette propriété pourrait être potentiellement utile dans le traitement de conditions telles que les ulcères peptiques et le reflux gastro-œsophagien (RGO), où la réduction de l’acidité gastrique peut aider à gérer les symptômes.
Induction des contractions utérines
“this compound” s’est avérée provoquer des contractions utérines chez les rats . Cela suggère des applications potentielles en obstétrique, en particulier pour induire le travail ou contrôler les hémorragies post-partum.
Rôle dans le développement de médicaments
Plus de 20 analogues de prostaglandines ont été développés en tant que médicaments commercialisés . Compte tenu de son rôle dans la synthèse des prostaglandines, “this compound” pourrait potentiellement être utilisée dans le développement de nouveaux médicaments.
Biocatalyse dans la construction de molécules complexes
L’étude de “this compound” met en évidence l’utilité et le grand potentiel de la biocatalyse dans la construction de molécules complexes . Cela pourrait avoir des implications pour le développement de nouvelles méthodologies de synthèse.
Rôle potentiel en médecine vétérinaire
Compte tenu de la large gamme d’effets biologiques des prostaglandines, “this compound” pourrait potentiellement avoir des applications en médecine vétérinaire, similaires à d’autres prostaglandines .
Mécanisme D'action
Target of Action
11-Deoxyprostaglandin F1alpha is a synthetic analog of Prostaglandin F1alpha (PGF1alpha) . It primarily targets the vasopressor and bronchoconstrictor activities in the body .
Mode of Action
The compound interacts with its targets by exhibiting vasopressor and bronchoconstrictor activities . It has been found to exhibit these activities at about half the strength of Prostaglandin F2alpha (PGF2alpha) in guinea pigs .
Result of Action
The compound exhibits side effects on intestines and causes uterine contraction . It also exhibits activity as a vasopressor and bronchoconstrictor .
Analyse Biochimique
Biochemical Properties
11-Deoxyprostaglandin F1alpha plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit gastric acid secretion and cause uterine contractions in rats . The compound exhibits vasopressor and bronchoconstrictor activities at about half the potency of prostaglandin F2alpha in guinea pigs . These interactions highlight the compound’s potential in modulating physiological processes.
Cellular Effects
11-Deoxyprostaglandin F1alpha influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause uterine contractions in rats at a dose 0.3 times that of prostaglandin F1alpha . Additionally, it inhibits gastric acid secretion by 35% at a dose of 32 mg/kg in whole animal studies . These effects demonstrate the compound’s impact on cellular activities.
Molecular Mechanism
The molecular mechanism of 11-Deoxyprostaglandin F1alpha involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s vasopressor and bronchoconstrictor activities are attributed to its interaction with specific receptors and enzymes . By binding to these targets, 11-Deoxyprostaglandin F1alpha modulates physiological responses, leading to its observed effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-Deoxyprostaglandin F1alpha change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 11-Deoxyprostaglandin F1alpha remains stable under specific storage conditions, with a stability of at least four years when stored at -20°C . This stability ensures consistent results in experimental settings.
Dosage Effects in Animal Models
The effects of 11-Deoxyprostaglandin F1alpha vary with different dosages in animal models. At a dose of 32 mg/kg, the compound inhibits gastric acid secretion by 35% . Higher doses may lead to toxic or adverse effects. For instance, the compound’s uterine stimulant action is observed at a dose 0.3 times that of prostaglandin F1alpha . These dosage-dependent effects highlight the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
11-Deoxyprostaglandin F1alpha is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s inhibition of gastric acid secretion and uterine contractions are mediated through its interaction with specific metabolic pathways . Understanding these pathways is essential for elucidating the compound’s overall metabolic effects.
Transport and Distribution
The transport and distribution of 11-Deoxyprostaglandin F1alpha within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that 11-Deoxyprostaglandin F1alpha reaches its intended sites of action, thereby exerting its physiological effects.
Subcellular Localization
The subcellular localization of 11-Deoxyprostaglandin F1alpha influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with cellular components and subsequent physiological responses.
Propriétés
IUPAC Name |
7-[(1R,2S,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPXYQCXNOTFK-DUSCRHDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347757 | |
| Record name | 11-Deoxyprostaglandin F1alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37785-98-1 | |
| Record name | 11-Deoxyprostaglandin F1alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037785981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Deoxyprostaglandin F1alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)
![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)

